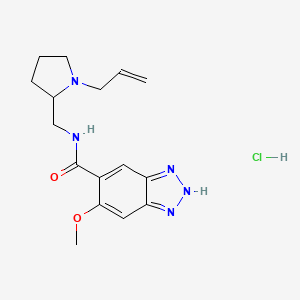![molecular formula C9H10BF3O3 B7909202 Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7909202.png)
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylboronic acid with formaldehyde under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the formation of the boronic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes, where alkenes or alkynes are treated with borane reagents in the presence of catalysts. The resulting organoborane intermediates are then oxidized to form the boronic acid. The process is optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted phenyl derivatives. These products are valuable intermediates in various organic synthesis processes .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the methyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of a trifluoromethyl group.
Uniqueness
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is unique due to the presence of both trifluoromethyl and methyl groups on the phenyl ring, which enhances its reactivity and stability compared to other boronic acids. This unique combination of substituents makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2.CH2O/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12;1-2/h2-4,13-14H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKHCXDOECDPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(F)(F)F)(O)O.C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-azaniumyl-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7909138.png)
![N-[1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide](/img/structure/B7909141.png)
![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7909142.png)

![sodium;(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7909151.png)




![(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B7909192.png)

![2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7909207.png)
